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Compound of Interest

Compound Name:
1,3-Dimethyl-1,4-

dihydroquinoxaline

Cat. No.: B11921466 Get Quote

A Spectroscopic Comparison of Substituted Dihydroquinoxalines: A Guide for Researchers

This guide provides a comparative analysis of the spectroscopic properties of substituted

dihydroquinoxalines, aimed at researchers, scientists, and drug development professionals.

Dihydroquinoxaline derivatives are a class of heterocyclic compounds with a wide range of

biological activities, making their structural elucidation and characterization crucial for further

development. This document summarizes key spectroscopic data from UV-Visible, Nuclear

Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, offering a valuable

resource for identifying and comparing these important molecules.

Data Presentation
The following tables summarize the spectroscopic data for a selection of substituted

dihydroquinoxaline derivatives.

Table 1: UV-Visible Absorption Data of Substituted Dihydroquinoxalines in DMSO
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Compound Substituents λmax (nm) Reference

1

10-ethyl-7-oxo-7,10-

dihydropyrido[2,3-

f]quinoxaline

294, 342, 380 [1]

2

8-

(ethoxycarbonyl)-10-

ethyl-7-oxo-7,10-

dihydropyrido[2,3-

f]quinoxaline

294 (decreased

intensity), 361, 376
[1]

3

8-carboxy-10-ethyl-7-

oxo-7,10-

dihydropyrido[2,3-

f]quinoxaline

294 (decreased

intensity), 331, 353
[1]

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) of Substituted Dihydroquinoxalines in CDCl₃

Compound
Substituent
(s)

H-1 (NH) H-Ar H-aliphatic Reference

4

6-Methyl-3,4-

dihydro-1H-

quinoxalin-2-

one

9.20 (brs)

6.66 (d,

J=8.0), 6.55

(d, J=8.0),

6.49 (s)

3.96 (d,

J=1.2, 2H),

2.23 (s, 3H)

[2]

5

4-Methyl-3,4-

dihydro-1H-

quinoxalin-2-

one

9.41 (brs)

6.99 (dt,

J=8.1, 2.0),

6.83-6.70 (m,

2H), 6.67 (d,

J=8.1)

3.78 (s, 2H),

2.85 (s, 3H)
[2]

6

(S)-3-Methyl-

1,2,3,4-

tetrahydroqui

noxaline

3.57 (brs)

6.61-6.55 (m,

2H), 6.53-

6.45 (m, 2H)

3.50 (t,

J=6.1), 3.30

(dd, J=10.8,

2.2), 3.03 (t,

J=9.4), 1.18

(d, J=6.1, 3H)

[2]
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Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted Dihydroquinoxalines in CDCl₃

Compound
Substituent
(s)

C=O C-Ar C-aliphatic Reference

4

6-Methyl-3,4-

dihydro-1H-

quinoxalin-2-

one

167.2

133.7, 133.5,

123.1, 120.1,

115.6, 114.6

47.1, 20.9 [2]

5

4-Methyl-3,4-

dihydro-1H-

quinoxalin-2-

one

167.6

136.1, 126.3,

124.2, 119.1,

115.4, 111.5

54.7, 37.3 [2]

6

(S)-3-Methyl-

1,2,3,4-

tetrahydroqui

noxaline

-

133.5, 133.1,

118.6 (2C),

114.4 (2C)

48.2, 45.6,

19.8
[2]

Table 4: Mass Spectrometry Data of a Dihydroquinoxaline Derivative

Compound
Ionization
Mode

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Reference

4 HRMS (FAB) 163.0872 Not specified [2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Substituted Dihydroquinoxalines
A general procedure for the synthesis of dihydroquinoxalin-2-ones involves the reaction of a

substituted 2-bromoaniline with an amino acid (e.g., glycine or sarcosine) in the presence of a

copper catalyst and a base in a suitable solvent like DMSO.[2] For example, to synthesize 6-

methyl-3,4-dihydro-1H-quinoxalin-2-one, 2-bromo-4-methylaniline is reacted with glycine,
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copper(I) chloride, potassium phosphate, and dimethylethylenediamine in dry DMSO.[2] The

product can then be purified by recrystallization.

UV-Visible Spectroscopy
UV-Vis spectra are recorded on a UV-vis-NIR spectrophotometer using a 1-cm square quartz

cell.[1] The sample is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a

mixture of DMSO and water, to a concentration of approximately 10⁻⁵ mol/L.[1][3] The

absorption spectrum is then recorded over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz

or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[2]

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Mass Spectrometry
High-resolution mass spectra (HRMS) can be obtained using techniques such as Fast Atom

Bombardment (FAB). The sample is mixed with a suitable matrix and bombarded with a high-

energy beam of atoms to generate ions. The mass-to-charge ratio (m/z) of the molecular ion

and any fragment ions are then determined.

Mandatory Visualization
The following diagrams illustrate a key signaling pathway influenced by quinoxaline derivatives

and a general experimental workflow for their characterization.
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Caption: Experimental workflow for dihydroquinoxaline analysis.
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Caption: Inhibition of the ERK1/2 signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b11921466?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11921466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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